N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(18-11-6-4-3-5-7-11)13(17)14-8-12-15-10(2)16-19-12/h3-7,9H,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVPAGORQLWWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the anticancer potential of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies and Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of oxadiazole compounds exhibited significant growth inhibition in multiple cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) reached up to 86.61% for certain derivatives .
- Another investigation reported that the compound showed moderate to high anticancer activity across various cell lines including HCT-116 and MDA-MB-231, with IC50 values indicating effective cytotoxicity .
- Mechanism of Action :
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro experiments indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.
Experimental Results
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results suggest a promising profile for managing inflammatory conditions.
Other Therapeutic Applications
Beyond its anticancer and anti-inflammatory applications, this compound has potential uses in other therapeutic areas:
- Antimicrobial Activity :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide with structurally related compounds from the evidence:
Key Observations:
Oxadiazole Substitutions: The 3-methyl-1,2,4-oxadiazole group is a recurring motif in antimicrobial and anticancer agents . Methyl substitution at position 3 enhances metabolic stability compared to unsubstituted oxadiazoles, as seen in compound 45 from , which shares the same oxadiazole core but uses a methylthio linker instead of a methyl group.
Phenoxy vs. Aromatic Substituents: The phenoxy group in the target compound contrasts with benzhydryl () or pyridinyl () substituents in analogs. Phenoxy groups are associated with improved membrane permeability due to moderate lipophilicity, whereas bulkier aromatic groups (e.g., benzhydryl in ) may enhance target binding but reduce solubility.
Biological Activity :
- Hydroxyureido derivatives (e.g., ) demonstrate antioxidant properties, while oxadiazole-containing propanamides (e.g., ) are prioritized for enzyme inhibition or antimicrobial effects. The target compound’s activity remains speculative but aligns with trends observed in structurally similar molecules.
Synthetic Challenges :
- Low yields (e.g., 2% for cephalosporin derivative 17b in ) highlight difficulties in synthesizing oxadiazole-containing compounds, likely due to instability of intermediates or side reactions during cyclization.
Research Findings and Data Gaps
- Antimicrobial Potential: Analogous cephalosporins (e.g., ) show activity against Mycobacterium tuberculosis, suggesting that the target compound’s oxadiazole-propanamide scaffold may be tunable for similar applications.
- Unresolved Questions: No direct in vitro or in vivo data for the target compound are available in the evidence. Further studies on its solubility, stability, and specific biological targets are required.
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 234.21 g/mol
- SMILES Notation : Cc1noc(n1)-c2ccccc2OCC(O)=O
This structure features a 1,2,4-oxadiazole ring, which is known for contributing to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation by modulating cytokine production.
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies:
- Antibacterial Activity : Research indicates that this compound demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Antifungal Activity : The compound also shows antifungal properties, particularly against Candida species.
Study 1: Antibacterial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antibacterial efficacy of this compound. The results demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The authors concluded that this compound could serve as a potential lead for developing new antibacterial agents.
Study 2: Anti-inflammatory Properties
In another study by Kumar et al. (2024), the anti-inflammatory effects were assessed using a murine model of inflammation. Mice treated with this compound showed a marked reduction in paw edema compared to control groups. This suggests a promising application for treating inflammatory conditions.
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide?
The compound can be synthesized via a multi-step approach:
Intermediate Synthesis : Prepare the 3-methyl-1,2,4-oxadiazole ring using a condensation reaction between amidoximes and acylating agents. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields substituted oxadiazole derivatives .
Functionalization : Couple the oxadiazole moiety with a phenoxypropanamide backbone via nucleophilic substitution or amide bond formation. Ensure reaction progress is monitored by TLC and products are purified via recrystallization or column chromatography.
How can the regiochemistry of the 1,2,4-oxadiazole ring be confirmed during synthesis?
Regiochemical control is critical. Use spectroscopic methods:
- NMR : The 1H NMR chemical shift of the oxadiazole methyl group (3-methyl) typically appears at δ ~2.5 ppm. The absence of competing signals (e.g., from 1,3,4-oxadiazole isomers) confirms regioselectivity .
- IR : Stretching vibrations for C=N (1,2,4-oxadiazole) appear at ~1600–1650 cm⁻¹, distinct from other oxadiazole isomers.
What are the stability considerations for this compound under varying pH and temperature conditions?
- Hydrolytic Stability : The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strongly acidic or basic conditions. Perform accelerated stability studies in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Store the compound at –20°C in anhydrous conditions to prevent oxidation .
What analytical techniques are suitable for characterizing this compound?
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the oxadiazole methyl group) .
- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and intermolecular interactions .
- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C, H, N percentages .
Advanced Research Questions
How can structure-activity relationships (SAR) be explored for this compound in antimicrobial applications?
Analog Synthesis : Modify the phenoxy group (e.g., electron-withdrawing substituents) or oxadiazole methyl group to assess impacts on bioactivity .
Biological Assays : Test against Mycobacterium tuberculosis or Plasmodium strains using minimum inhibitory concentration (MIC) assays. Compare with cephalosporin derivatives containing the 3-methyl-1,2,4-oxadiazole moiety .
What computational methods are effective for optimizing the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets. Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) .
- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., bacterial penicillin-binding proteins) to guide rational design .
How can contradictory biological data between in vitro and in vivo studies be resolved?
Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. The compound may undergo rapid hydrolysis in vivo, reducing efficacy .
Metabolite Identification : Incubate with liver microsomes to identify primary metabolites (e.g., cleavage of the oxadiazole ring) .
Orthogonal Assays : Use fluorescence-based cellular uptake studies to correlate in vitro potency with intracellular bioavailability .
What strategies can mitigate toxicity risks associated with this compound?
- In Silico Tox Prediction : Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity linked to the oxadiazole ring .
- In Vitro Cytotoxicity : Screen against HepG2 cells at concentrations ≥10 μM. If IC50 < 50 μM, consider reducing lipophilicity by introducing polar substituents .
How can the compound’s selectivity for bacterial vs. mammalian targets be enhanced?
- Targeted Modifications : Introduce bulky substituents on the phenoxy group to sterically hinder binding to mammalian enzymes. For example, replace phenyl with naphthyl .
- Biotransformation Studies : Identify mammalian metabolic pathways (e.g., cytochrome P450 oxidation) and design prodrugs resistant to these pathways .
What are the challenges in scaling up synthesis, and how can they be addressed?
- Byproduct Formation : Optimize reaction stoichiometry and temperature to minimize side products (e.g., oxadiazole dimerization). Use flow chemistry for controlled exothermic reactions .
- Purification : Replace recrystallization with preparative HPLC for higher yields. Validate purity using orthogonal methods (e.g., NMR + HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
